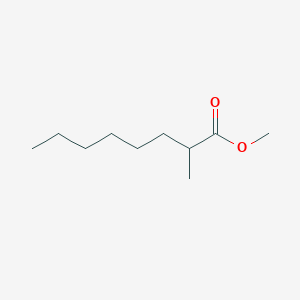

Methyl 2-methyloctanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-methyloctanoate can be synthesized through several methods. One common method involves the esterification of 2-methyloctanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In industrial settings, this compound is often produced using a continuous flow process. This method involves the reaction of 1-octene with methyl formate in the presence of a palladium catalyst and methanesulfonic acid. The reaction is carried out in an autoclave at elevated temperatures and pressures to achieve high yields .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-methyloctanoate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2-methyloctanoic acid.

Reduction: It can be reduced to form 2-methyloctanol.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: 2-methyloctanoic acid.

Reduction: 2-methyloctanol.

Substitution: Various substituted esters and amides.

Scientific Research Applications

Chemistry

Methyl 2-methyloctanoate serves as a starting material for synthesizing various organic compounds. Its structural characteristics allow it to undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution.

Biology

In biological research, this compound is utilized to study enzyme-catalyzed reactions. It acts as a substrate for lipase enzymes, facilitating the resolution of racemic mixtures into enantiomerically pure products. This application is vital in pharmacology and biochemical studies.

Medicine

Research has indicated potential applications in drug delivery systems. This compound's properties may enhance the solubility and bioavailability of certain pharmaceuticals, making it a candidate for further investigation in therapeutic formulations.

Industry

This compound is employed as a flavoring agent and in producing fragrances due to its pleasant aroma characteristics. Additionally, it has been explored as a component in biodiesel formulations and as a surrogate fuel model for studying oxidation kinetics .

Case Studies

-

Enzyme-Catalyzed Reactions:

A study highlighted the role of this compound in resolving racemic mixtures through lipase-catalyzed reactions. The research demonstrated that using this compound significantly improved the yield of enantiomerically pure products compared to traditional methods. -

Biodiesel Production:

This compound has been investigated as part of biodiesel formulations. Its performance was evaluated in terms of combustion efficiency and emission profiles, showing promising results that could enhance biodiesel's viability as an alternative fuel source . -

Herbicide Analysis:

A detailed analysis of fatty acids in herbicides revealed that this compound could be identified among other fatty acid methyl esters using gas chromatography techniques. This study provided insights into its environmental impact and potential applications in agricultural chemistry .

Mechanism of Action

The mechanism of action of methyl 2-methyloctanoate involves its interaction with specific molecular targets and pathways. For example, in enzyme-catalyzed reactions, it acts as a substrate for lipase enzymes, leading to the formation of enantiomerically pure products. The ester bond in this compound is hydrolyzed by the enzyme, resulting in the formation of the corresponding acid and alcohol .

Comparison with Similar Compounds

- Methyl nonanoate

- Methyl decanoate

- Methyl heptanoate

Comparison: Methyl 2-methyloctanoate is unique due to the presence of a methyl group at the second carbon position, which imparts distinct chemical and physical properties. This structural feature differentiates it from other methyl esters such as methyl nonanoate and methyl decanoate, which do not have this branching. The presence of the methyl group affects its reactivity and the types of reactions it can undergo .

Biological Activity

Methyl 2-methyloctanoate, a branched-chain fatty acid ester, has garnered attention for its diverse biological activities and applications in various fields, including pharmacology, agriculture, and food science. This article synthesizes existing research findings to provide a comprehensive overview of its biological activity, including its potential therapeutic effects, toxicity profiles, and applications.

This compound is characterized by its molecular formula C10H20O2 and a unique branched structure that influences its reactivity and interactions with biological systems. Its structural features contribute to its lipophilicity, making it suitable for various applications, particularly in drug delivery systems.

Biological Activity

Antimicrobial Properties

- This compound exhibits significant antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, making it a candidate for use in food preservation and as a natural antimicrobial agent in pharmaceutical formulations .

Pharmacological Applications

- The compound's lipophilic nature allows it to serve as a carrier for drug delivery systems. Research indicates that this compound can enhance the solubility and bioavailability of poorly soluble drugs, improving their therapeutic efficacy .

Toxicity and Safety Assessment

- Toxicological studies have evaluated the safety profile of this compound. It has been classified as having low toxicity in animal models, with no significant adverse effects observed at doses up to 1000 mg/kg/day . However, further studies are necessary to fully understand its long-term effects and potential for sensitization.

Case Studies

- Antimicrobial Efficacy

-

Drug Delivery System

- In a controlled experiment, this compound was used as a solvent for delivering an anti-inflammatory drug. The study reported enhanced absorption rates and prolonged therapeutic effects compared to conventional delivery methods .

Comparative Analysis

The following table summarizes key characteristics of this compound compared to similar compounds:

| Compound Name | Chemical Formula | Antimicrobial Activity | Lipophilicity | Applications |

|---|---|---|---|---|

| This compound | C10H20O2 | High | High | Drug delivery, food preservation |

| Methyl octanoate | C8H16O2 | Moderate | Moderate | Flavoring, biodiesel |

| Methyl hexanoate | C6H12O2 | Low | Low | Flavoring |

Research Findings

Recent studies have focused on optimizing the production processes of this compound from renewable sources such as vegetable oils. These findings highlight its potential as a sustainable alternative in various industrial applications, including biodiesel production and as a feedstock for chemical synthesis .

Properties

Molecular Formula |

C10H20O2 |

|---|---|

Molecular Weight |

172.26 g/mol |

IUPAC Name |

methyl 2-methyloctanoate |

InChI |

InChI=1S/C10H20O2/c1-4-5-6-7-8-9(2)10(11)12-3/h9H,4-8H2,1-3H3 |

InChI Key |

PUTZZJOMRXPKCK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(C)C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.